N-acetylmuramic acid

CAS No.: 99880-82-7

Cat. No.: VC13483940

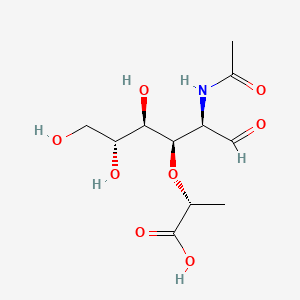

Molecular Formula: C11H19NO8

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99880-82-7 |

|---|---|

| Molecular Formula | C11H19NO8 |

| Molecular Weight | 293.27 g/mol |

| IUPAC Name | (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid |

| Standard InChI | InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1 |

| Standard InChI Key | SOARVSUSWULNDI-TVVSKHENSA-N |

| Isomeric SMILES | C[C@H](C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |

| SMILES | CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

| Canonical SMILES | CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Introduction

Structural and Biochemical Characteristics of N-Acetylmuramic Acid

Molecular Architecture

N-Acetylmuramic acid is a β(1→4)-linked amino sugar derivative synthesized through the enzymatic addition of phosphoenolpyruvate (PEP) to N-acetylglucosamine (GlcNAc) . The resulting structure features a six-membered pyranose ring with a D-lactyl ether group at the 3-O position, distinguishing it from GlcNAc (Figure 1). X-ray crystallography reveals a chair conformation (C1) stabilized by hydrogen bonding between the C2 acetamido group and the ring oxygen . The lactic acid moiety provides a reactive site for peptide cross-linking, typically via an L-alanyl-D-isoglutaminyl-L-lysyl-D-alanyl-D-alanine pentapeptide .

Physicochemical Properties

MurNAc exhibits distinct physical characteristics critical for its biological function (Table 1):

The compound’s amphiphilic nature arises from its polar hydroxyl groups and nonpolar acetyl moieties, enabling integration into lipid bilayers during peptidoglycan synthesis .

Biosynthesis and Chemical Synthesis Pathways

In Vivo Biosynthesis

MurNAc biosynthesis occurs exclusively in the bacterial cytoplasm through a conserved pathway:

-

GlcNAc Activation: UDP-GlcNAc forms via glucosamine-6-phosphate acetylation .

-

PEP Addition: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) transfers PEP to UDP-GlcNAc, generating UDP-MurNAc .

-

Peptide Attachment: Mur ligases (MurC-F) sequentially add amino acids to the lactic acid group .

Fosfomycin, a broad-spectrum antibiotic, irreversibly inhibits MurA by alkylating its active-site cysteine residue .

Laboratory Synthesis

Recent advances enable efficient MurNAc production:

Role in Bacterial Cell Wall Dynamics

Peptidoglycan Architecture

MurNAc residues form the repeating disaccharide unit [GlcNAc-(β1→4)-MurNAc]ₙ, with >90% of MurNAc units cross-linked in Staphylococcus aureus peptidoglycan . Lytic transglycosylases cleave β-1,4 linkages, generating 1,6-anhydroMurNAc rings critical for cell wall remodeling .

Immune Recognition Mechanisms

MurNAc-containing muropeptides activate nucleotide-binding oligomerization domain (NOD) receptors in humans, triggering NF-κB-mediated inflammation . Structural studies show that tripeptide fragments (e.g., L-Ala-γ-D-Glu-mDAP) bound to MurNAc enhance NOD2 activation 100-fold compared to isolated peptides .

Biomedical Applications and Recent Advances

Antibiotic Development

MurNAc biosynthesis remains a prime antimicrobial target:

-

Fosfomycin: Clinically used for uncomplicated UTIs (FDA approval: 1996) .

-

MurA Inhibitors: Novel phosphonate analogs show IC50 values <50 nM against MRSA MurA .

Bacterial Imaging Probes

The 2023 ACS Sensors study developed F-labeled MurNAc analogs for PET imaging of E. coli infections in mice (Figure 2) . Key results:

Challenges and Future Perspectives

Despite progress, key hurdles remain:

-

Synthetic Complexity: Multi-step protections required for 3-O modifications .

-

Species Variability: Mycobacteria glycolylate MurNAc’s 2-N position via NamH, evading probes .

Emerging directions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume